molecular formula C10H17BrN4O2 B2587735 Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2416217-59-7

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No. B2587735
CAS RN: 2416217-59-7
M. Wt: 305.176
InChI Key: OSBGHDPMMDGDSR-ZCFIWIBFSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NH2COO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis . The specific compound you’re asking about also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

Tert-butyl carbamates are often used as protecting groups in organic synthesis because they can be removed under relatively mild conditions . The 1,2,4-triazole ring is a versatile scaffold that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl carbamates are generally stable under normal conditions, but can decompose under acidic or basic conditions . 1,2,4-Triazole compounds are generally stable and have low reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related carbamate compounds involves complex reactions with various chemicals to produce compounds that exhibit antimicrobial activity. These synthesized compounds, including derivatives of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles from Tert-Butyl Carbazate, have been characterized using techniques such as NMR, IR Spectroscopy, and elemental analysis to determine their structure and potential applications in antimicrobial treatments (Ghoneim & Mohamed, 2013).

  • Another study focused on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of biologically active compounds. The optimized synthetic method highlighted could contribute to the efficient production of such intermediates with high yields, which are crucial for further applications in drug discovery and development (Bingbing Zhao et al., 2017).

Application in Catalysis

  • The use of Indium(III) halides as catalysts for N-tert-Butoxycarbonylation of amines with (Boc) 2 O has been described, showcasing a method to produce N-tert-butyl-carbamates in excellent yields. This process is significant for the chemoselective conversion of amines, demonstrating a practical application in the synthesis of protected amines for further chemical transformations (S. Chankeshwara & A. Chakraborti, 2006).

Crystal Structure Analysis

  • Detailed crystal structure analysis and characterization of compounds related to Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate have been conducted. These studies provide insights into the molecular conformation, stability, and intermolecular interactions of such compounds, which are essential for understanding their reactivity and potential applications in the development of novel materials or pharmaceuticals (R. Kant et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, many 1,2,4-triazole compounds have biological activity and are used in pharmaceuticals and agrochemicals .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses, particularly in the fields of pharmaceuticals and agrochemicals, given the known biological activity of 1,2,4-triazole compounds .

properties

IUPAC Name

tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBGHDPMMDGDSR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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